1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an oxetane ring and a pyrazinone core, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxetane ring followed by the introduction of the pyrazinone moiety. Reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization and coupling reactions. Industrial production methods may employ flow microreactor systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Cyclization: The oxetane ring can participate in cyclization reactions under acidic or basic conditions, forming various cyclic structures.
Scientific Research Applications
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which 1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed biological activities .
Comparison with Similar Compounds
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one can be compared with other heterocyclic compounds such as:
Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: This compound also features a fused ring system and is used in similar applications.
Tertiary butyl esters: These compounds are used in synthetic organic chemistry and share some reactivity patterns with this compound.
Isoindolinones: These heterocyclic compounds are structurally related and are studied for their biological activities.
Properties
IUPAC Name |
1-methyl-3-(oxetan-3-yloxy)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-3-2-9-7(8(10)11)13-6-4-12-5-6/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIUWAHKTQZKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.